

(R)-(Piperidin-3-yl)methanol CAS number and properties

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Compound of Interest

Compound Name: (R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892

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An In-depth Technical Guide to **(R)-(Piperidin-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(Piperidin-3-yl)methanol is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its stereochemically defined structure makes it an invaluable intermediate in the enantioselective synthesis of a wide range of pharmacologically active compounds. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, and the specific (R)-configuration at the 3-position, combined with the reactive hydroxymethyl group, allows for precise molecular modifications essential for achieving desired therapeutic effects and minimizing off-target activities.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-(Piperidin-3-yl)methanol**, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

(R)-(Piperidin-3-yl)methanol is a colorless liquid at room temperature with a distinct amine-like odor. It exhibits good solubility in water and various organic solvents.^[1] The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	37675-20-0	[2]
Molecular Formula	C ₆ H ₁₃ NO	[3][4]
Molecular Weight	115.17 g/mol	[3][4]
Appearance	Colorless liquid	[1]
Boiling Point	240.4 °C at 760 mmHg (Predicted)	[5]
106-107 °C at 3.5 mmHg (for racemic)	[6][7]	
Density	1.0 ± 0.1 g/cm ³	
pKa	14.93 ± 0.10 (Predicted)	[5]
InChIKey	VUNPWIPIOOMCPT- UHFFFAOYSA-N (racemic)	[4]

(Note: Some physical properties are reported for the racemic mixture, 3-Piperidinemethanol, due to more extensive characterization in publicly available literature.)

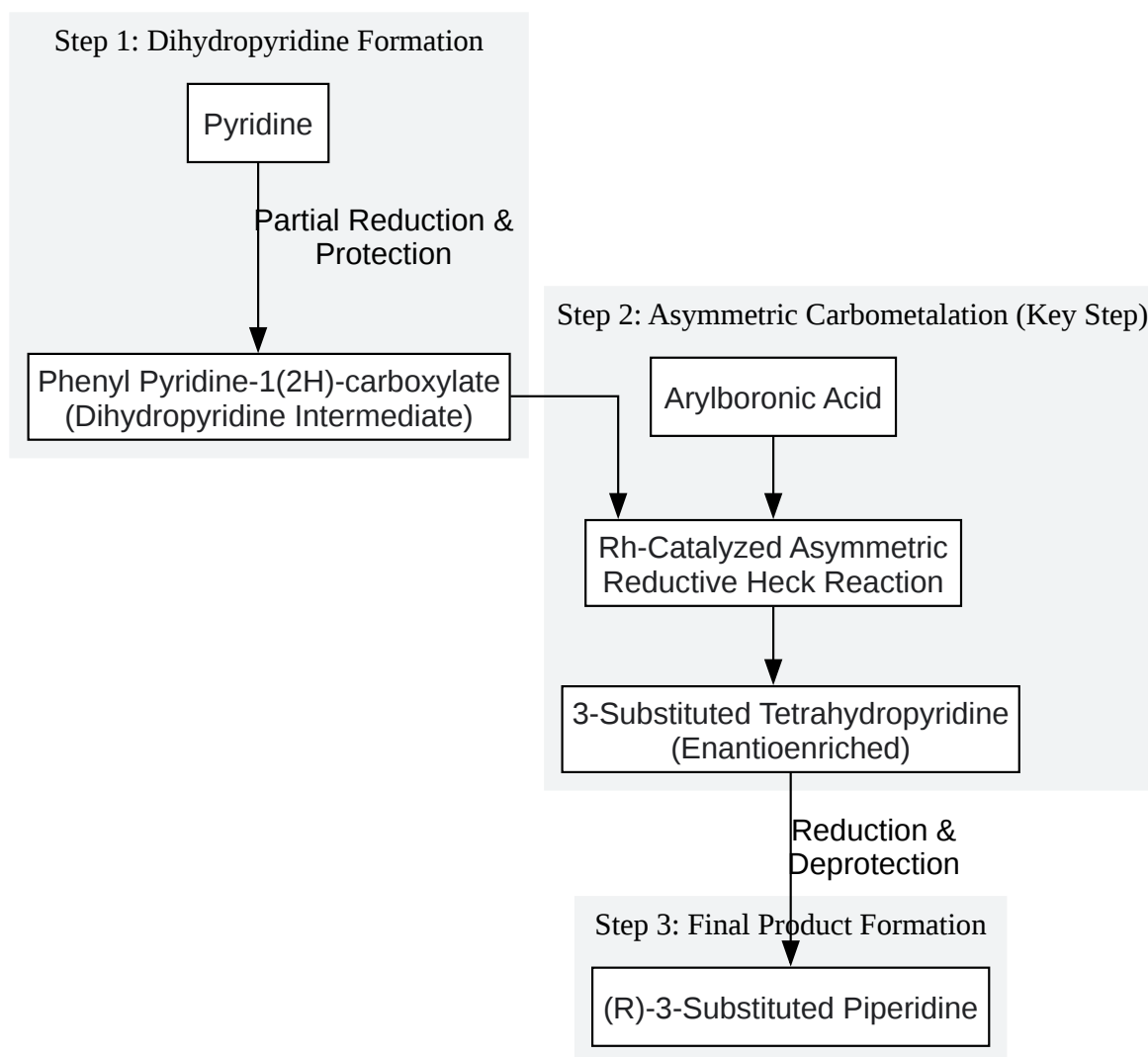
Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted piperidines like **(R)-(Piperidin-3-yl)methanol** is a critical challenge in organic chemistry. Several strategies have been developed to achieve high enantiomeric purity, which is essential for pharmaceutical applications.

General Synthetic Strategy: Asymmetric Catalysis

A prominent and highly effective method for accessing enantioenriched 3-substituted piperidines involves a multi-step process starting from pyridine. This strategy leverages a key rhodium-catalyzed asymmetric reaction to establish the chiral center.[2][8][9]

The general workflow for this synthetic approach is illustrated below.



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Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes the key enantioselective step for producing a 3-substituted tetrahydropyridine, a direct precursor to the final piperidine product.^[9]

Materials:

- $[\text{Rh}(\text{cod})(\text{OH})]_2$ (Rhodium catalyst)
- (S)-Segphos (Chiral ligand)
- Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine intermediate)
- Arylboronic acid (e.g., Phenylboronic acid)
- Cesium hydroxide (CsOH), aqueous solution (50 wt%)
- Tetrahydrofuran (THF), Toluene, Water (as solvents)
- Diethyl ether (Et_2O)
- Silica gel (for chromatography)

Procedure:

- **Catalyst Preparation:** In an inert atmosphere glovebox, combine $[\text{Rh}(\text{cod})(\text{OH})]_2$ (1 mol%) and (S)-Segphos (2.2 mol%) in a reaction vessel.
- **Solvent Addition:** Add toluene, THF, and water in a 1:1:1 ratio. To this, add the aqueous CsOH solution (2.0 equivalents).
- **Catalyst Activation:** Stir the resulting catalyst solution at 70 °C for 10 minutes.
- **Reagent Addition:** Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine intermediate (1.0 equivalent).
- **Reaction:** Stir the mixture vigorously at 70 °C for 20 hours. Monitor reaction completion using an appropriate technique (e.g., TLC or LC-MS).

- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
- **Purification:** Pass the mixture through a short plug of silica gel, washing with additional diethyl ether. Remove the solvents under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.
- **Final Conversion:** The resulting tetrahydropyridine can be fully reduced (e.g., via catalytic hydrogenation with Pd/C) and deprotected to yield the target (R)-3-substituted piperidine.

Applications in Drug Development

(R)-(Piperidin-3-yl)methanol and its close derivatives, particularly (R)-3-aminopiperidine, are not typically used as active pharmaceutical ingredients (APIs) themselves. Instead, they are indispensable chiral building blocks for the synthesis of complex APIs. Their incorporation is critical for ensuring the correct stereochemistry, which dictates the efficacy and safety of the final drug product.

Role as a Key Intermediate

The primary utility of this scaffold lies in its application for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Notable Drugs Synthesized Using (R)-3-Aminopiperidine Scaffold:

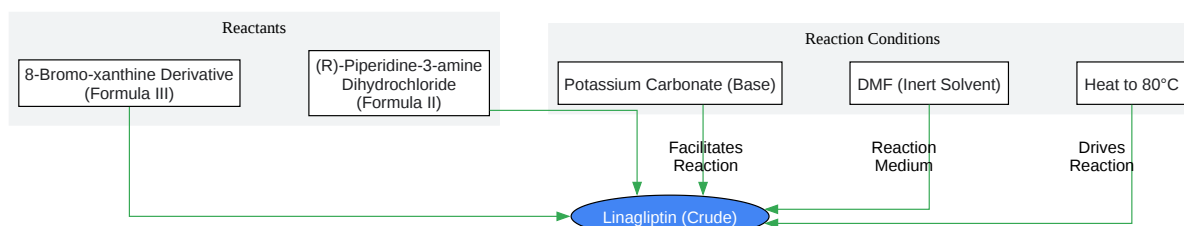
- **Alogliptin:** A potent and selective DPP-4 inhibitor.
- **Linagliptin:** Another highly effective DPP-4 inhibitor.

The synthesis of these drugs involves the nucleophilic substitution reaction between the secondary amine of the (R)-3-aminopiperidine core and a halogenated heterocyclic precursor.

Experimental Application: Synthesis of Linagliptin

The following protocol outlines a key step in the synthesis of Linagliptin, where the chiral piperidine intermediate is coupled with the xanthine core of the molecule. This procedure uses

the dihydrochloride salt of (R)-3-aminopiperidine, a direct derivative of **(R)-(Piperidin-3-yl)methanol**.



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Caption: Workflow for a key coupling step in the synthesis of Linagliptin.

Procedure for Linagliptin Synthesis Step:[10][11]

- **Charging the Reactor:** To a solution of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in dimethylformamide (DMF), add potassium carbonate.
- **Addition of Piperidine Intermediate:** Add (R)-piperidine-3-amine dihydrochloride to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to 80 °C and maintain this temperature for approximately 8 hours, monitoring for completion.
- **Isolation:** After cooling to room temperature, evaporate the DMF under vacuum.
- **Work-up:** Add dichloromethane (DCM) to the residue and stir. Filter the mixture to remove any undissolved inorganic salts.
- **Final Product:** Evaporate the DCM from the filtrate under vacuum to yield crude Linagliptin, which can be further purified.

Biological Activity and Signaling Pathways

Current research indicates that **(R)-(Piperidin-3-yl)methanol** itself does not possess significant direct biological activity or modulate specific signaling pathways. Its importance is derived from its role as a structural component of larger, pharmacologically active molecules. The biological effects observed are characteristic of the final drug into which this chiral intermediate is incorporated.

For instance, in Alogliptin and Linagliptin, the (R)-aminopiperidine moiety is crucial for binding to the S1 pocket of the DPP-4 enzyme. The inhibition of DPP-4 prevents the degradation of incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism, rather than any intrinsic activity of the piperidine fragment, is responsible for the therapeutic effect.

Safety and Handling

Like many amine-containing organic compounds, **(R)-(Piperidin-3-yl)methanol** should be handled with care in a well-ventilated laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.^[4]

Recommended Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Use a fume hood to avoid inhalation of vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-(Piperidin-3-yl)methanol is a high-value chiral intermediate that plays a pivotal role in the pharmaceutical industry. Its structural features are essential for the enantioselective synthesis

of complex molecules, most notably DPP-4 inhibitors for the management of type 2 diabetes. While it does not exhibit direct biological activity, its correct stereochemistry is fundamental to the efficacy and safety of the final API. A thorough understanding of its properties and synthetic applications is therefore critical for professionals engaged in drug discovery and development.

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